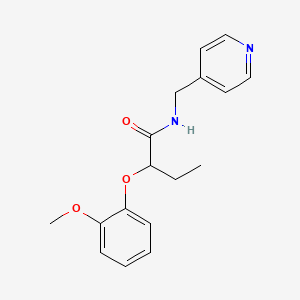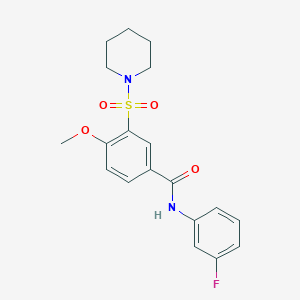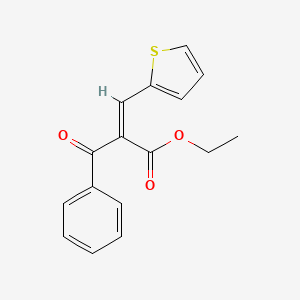
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide, also known as A-867744, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. It has been studied for its potential as a cancer therapeutic agent due to its ability to disrupt c-Myc activity, which is frequently dysregulated in cancer cells.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide works by inhibiting the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which is frequently dysregulated in cancer cells. By disrupting this interaction, this compound can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and induce apoptosis, it has been shown to inhibit the expression of c-Myc target genes and decrease the levels of c-Myc protein in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide in lab experiments is its specificity for the c-Myc/Max interaction. This allows researchers to study the effects of disrupting this interaction without affecting other cellular processes. However, one limitation is that this compound is not highly soluble in water, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide. One area of interest is in developing more soluble analogs of the compound, which could increase its effectiveness in certain experimental systems. Another area of interest is in studying the effects of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is potential for using this compound as a tool for studying the role of c-Myc in cancer development and progression.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide involves several steps, starting with the reaction of 2-methoxyphenol with 2-bromoethanol to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-pyridinemethanol to form the desired product, this compound.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)butanamide has been studied extensively for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-14(22-16-7-5-4-6-15(16)21-2)17(20)19-12-13-8-10-18-11-9-13/h4-11,14H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKJMKPXWUWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chloro-2-fluorophenyl)acetyl]piperidine](/img/structure/B5342142.png)
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)
![[(4aS*,8aR*)-6-(2,3-difluoro-6-methoxybenzyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5342152.png)
![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5342162.png)
![3-acetylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5342163.png)

![N-benzyl-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5342176.png)


![ethyl 2-(acetyloxy)-6b-[N-(ethoxycarbonyl)ethanehydrazonoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2',1':4,5]indeno[2,1-d]isoxazole-9-carboxylate](/img/structure/B5342207.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5342226.png)
![6-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylamino)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5342231.png)
![4-(5-methylpyridin-2-yl)-1-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B5342237.png)